molecular formula C13H18Cl2N2 B1345525 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine CAS No. 39577-43-0

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

Cat. No. B1345525
CAS RN: 39577-43-0
M. Wt: 273.2 g/mol
InChI Key: NDQKGEFMUGSRNS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals, such as Trazodone, used to treat depression and post-traumatic stress .


Synthesis Analysis

This compound is synthesized from 1-(3-Chlorophenyl)piperazine hydrochloride and 1-Bromo-3-chloropropane . It is also reported to be present as an impurity in nefazodone hydrochloride, a pharmaceutical formulation .


Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is C13H18Cl2N2 . The molecular weight is 273.208 g/mol . The compound is a dibasic amine with no stereoisomers .


Chemical Reactions Analysis

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is used in the continuous flow process for the preparation of Trazodone . It is also used in the preparation of Benzoaza-Alkylaryl Piperazine derivatives for the treatment of mental diseases .


Physical And Chemical Properties Analysis

The compound has a melting point of 198-203 °C (lit.) . It is slightly soluble in DMSO and methanol when heated . The water solubility is 3.9g/L at 28℃ .

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it may cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is the serotonin system . This compound has been shown to interact with 5-HT2 receptors , which are a subtype of serotonin receptors .

Mode of Action

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine acts as an agonist at the 5-HT2 receptors . This means that it binds to these receptors and activates them, mimicking the effects of serotonin. This leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinases .

Biochemical Pathways

The activation of 5-HT2 receptors by 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine triggers several downstream effects. These include the activation of phospholipase C , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C . These events can lead to changes in gene expression and the modulation of neuronal excitability .

Pharmacokinetics

Like other piperazine derivatives, it is likely to be well-absorbed after oral administration and to undergo extensive metabolism in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in liver enzyme activity .

Result of Action

The activation of 5-HT2 receptors by 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine can have various effects at the molecular and cellular level. For example, it has been shown to induce cortical reorganization in rats with spinal cord injury, leading to increases in weight-supported stepping . It may also modulate the behavioral and neurochemical effects of cocaine .

Action Environment

The action of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine can be influenced by various environmental factors. For example, its effects may be enhanced or diminished by the presence of other drugs that affect the serotonin system . Its stability and efficacy may also be affected by factors such as temperature and pH .

properties

IUPAC Name

1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQKGEFMUGSRNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192694
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine

CAS RN

39577-43-0
Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine
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Record name 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine
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Record name 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE
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Synthesis routes and methods I

Procedure details

A 50% sodium hydroxide solution (430.6 g., 5.333 mole) is added dropwise to a stirred solution of 1-(3-chlorophenyl)piperazine hydrochloride (502.0 g., 2.153 mole) and 1-bromo-3-chloropropane (339.0 g., 2.153 mole) in 435 ml. water and 535 ml. acetone while maintaining temperature of 0°-10° C. Stirring is continued for a 16 hr. period at room temperature and the upper organic phase then separated and concentrated under reduced pressure. The remaining residual oil is taken up in 500 ml. acetone, filtered and the filtrate concentrated under reduced pressure to an oily residue which is dissolved in boiling dilute hydrochloric acid (1.67 liter water plus 280 ml. concentrated HCl, 3.36 mole). The oil which initially separates from the cooled acid solution, solidifies on standing and is collected, rinsed with cold water and air dried. Crystallization of this material from water employing activated charcoal affords 438.4 g. (66%) of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine hydrochloride, m.p. 196.5°-198.5° C. The hydrochloride salt is converted to the free base with aqueous 10% sodium hydroxide and recovered by extracting with ether (dried over magnesium sulfate). Concentration of the etheral extract affords 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine free base as an oily residue.
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430.6 g
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reactant
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502 g
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339 g
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1.67 L
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hydrochloride salt
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Synthesis routes and methods II

Procedure details

To a solution fo 7.36 g. (0.184 mole) of sodium hydroxide in 75 ml. of water and 75 ml. of acetone there is added 17.16 g. (0.074 mole) of 1-(3-chlorophenyl)piperazine hydrochloride and 11.59 g. (0.074 mole) of 1-bromo-3-chloropropane, and the resulting mixture is stirred at 27° for 18 hrs. The organic layer is then separated and concentrated to an oil under reduced pressure. The oil is treated with hot (85°) 6 N HCl until solution is complete, and the resulting solution is filtered and stored at 5° for 18 hrs. The precipitate which forms is collected on a filter to afford 17.52 g. (87%) of the hydrochloride salt of the product, m.p. 198°-200°. Concentration of the mother liquor under reduced pressure and recrystallization of the residue from water affords an additional 1.82 g (9%) of product, m.p. 196°-198°.
Quantity
0.184 mol
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reactant
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0.074 mol
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0.074 mol
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hydrochloride salt
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Yield
9%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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